molecular formula C13H16N2O3 B103878 (S)-1,4-Benzodioxan-2-carboxypiperazine CAS No. 401941-54-6

(S)-1,4-Benzodioxan-2-carboxypiperazine

Cat. No.: B103878
CAS No.: 401941-54-6
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-LBPRGKRZSA-N
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Description

(S)-1,4-Benzodioxan-2-carboxypiperazine is a chiral compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Benzodioxan-2-carboxypiperazine typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzodioxane intermediate reacts with piperazine derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxane or piperazine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodioxane or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1,4-Benzodioxan-2-carboxypiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1,4-Benzodioxane: Lacks the piperazine moiety but shares the benzodioxane ring structure.

    2-Carboxypiperazine: Contains the piperazine ring with a carboxyl group but lacks the benzodioxane ring.

Uniqueness: (S)-1,4-Benzodioxan-2-carboxypiperazine is unique due to the combination of the benzodioxane and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)[C@@H]2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351046
Record name (S)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401941-54-6
Record name (S)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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